molecular formula C14H14ClFN2O3 B3226269 Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate CAS No. 125290-81-5

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B3226269
CAS No.: 125290-81-5
M. Wt: 312.72 g/mol
InChI Key: VTCVEQVLVZSWOS-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is a fluorinated naphthyridine derivative. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug synthesis.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting from commercially available precursors such as ethyl 2,4-dichloro-5-fluorobenzoylacetate.

  • The synthesis involves cyclization reactions, followed by selective halogenation and esterification steps.

Industrial Production Methods:

  • Industrial production typically involves optimizing the reaction conditions to achieve high yields and purity.

  • Large-scale synthesis may use continuous flow reactors or batch processes, depending on the specific requirements of the production facility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS) and iodine (I₂) are employed.

Major Products Formed:

  • Oxidation products: Various carboxylic acids and ketones.

  • Reduction products: Alcohols and amines.

  • Substitution products: Different halogenated derivatives.

Chemistry:

  • The compound is used as an intermediate in the synthesis of more complex molecules.

  • It serves as a building block in the construction of pharmaceuticals and agrochemicals.

Biology:

  • Research into the biological activity of the compound has shown potential for antimicrobial and anticancer properties.

  • It is used in studies to understand the mechanisms of action of related compounds.

Medicine:

  • The compound is explored for its potential use in developing new drugs, particularly in the field of antibiotics and anticancer agents.

  • It may be used in combination with other drugs to enhance therapeutic efficacy.

Industry:

  • The compound is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Ciprofloxacin: A well-known antibiotic with a similar naphthyridine core.

  • Norfloxacin: Another fluoroquinolone antibiotic.

  • Ofloxacin: Similar in structure and used for treating bacterial infections.

Uniqueness:

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is unique due to its specific halogenation pattern and the presence of the cyclopropyl group, which may confer distinct biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-2,3-dihydro-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5,7,9H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCVEQVLVZSWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=NC(=C(C=C2C1=O)F)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
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Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 3
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Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

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